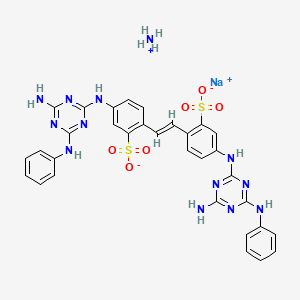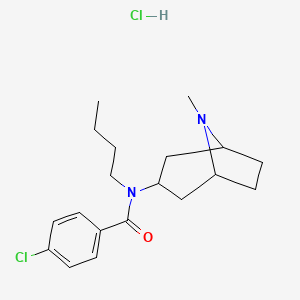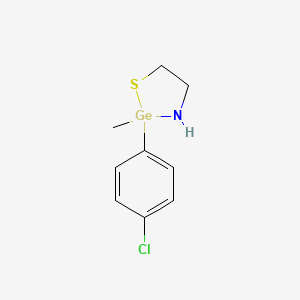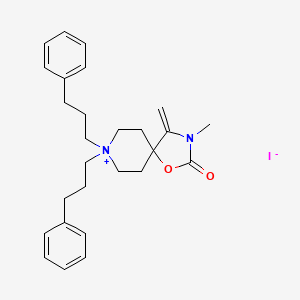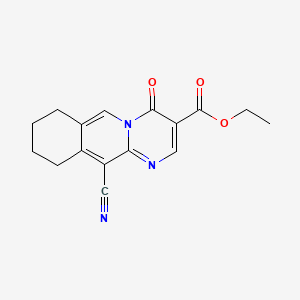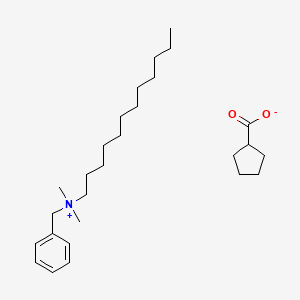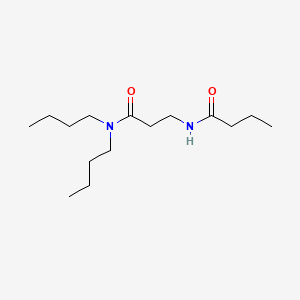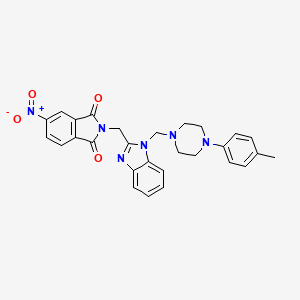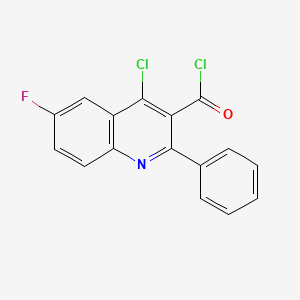
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- typically involves the chlorination and fluorination of quinoline derivatives. One common method includes the reaction of 3-quinolinecarbonyl chloride with appropriate chlorinating and fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and high yield. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine or fluorine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride
- 4-Chloro-6-bromo-2-phenyl-3-quinolinecarbonyl chloride
- 4-Chloro-6-iodo-2-phenyl-3-quinolinecarbonyl chloride
Uniqueness
3-Quinolinecarbonyl chloride, 4-chloro-6-fluoro-2-phenyl- is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
93663-81-1 |
|---|---|
Molecular Formula |
C16H8Cl2FNO |
Molecular Weight |
320.1 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl2FNO/c17-14-11-8-10(19)6-7-12(11)20-15(13(14)16(18)21)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PZMJZJMQCFLBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



